9-Octadecyne

描述

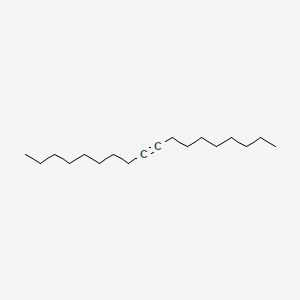

Structure

2D Structure

3D Structure

属性

IUPAC Name |

octadec-9-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRBWIXXEQOWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188853 | |

| Record name | 9-Octadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35365-59-4 | |

| Record name | 9-Octadecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035365594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Octadecyne

Direct Synthetic Routes

Direct synthetic routes to 9-octadecyne focus on the creation of the carbon-carbon triple bond within an 18-carbon framework. These methods often start from readily available 18-carbon precursors.

Conversion from Precursor Alkenes (e.g., cis-9-Octadecene)

A common and direct pathway to synthesize this compound is from its corresponding alkene, cis-9-octadecene (B1236429), which is the hydrocarbon analog of oleic acid. acs.org This process typically involves a two-step sequence: halogenation followed by dehydrohalogenation. libretexts.org

First, the double bond of cis-9-octadecene is subjected to halogenation, usually with bromine (Br₂), to form the vicinal dihalide, 9,10-dibromooctadecane. acs.orglibretexts.org This intermediate is then treated with a strong base to induce a double dehydrohalogenation, where two molecules of hydrogen halide are eliminated to form the alkyne. libretexts.orgmasterorganicchemistry.com A frequently used base for this transformation is potassium hydroxide (B78521) (KOH) in a high-boiling solvent like n-amyl alcohol. acs.org The resulting this compound can then be purified from the reaction mixture by fractional distillation. acs.org

Table 1: Synthesis of this compound from cis-9-Octadecene

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Halogenation | cis-9-Octadecene | Bromine (Br₂) | 9,10-Dibromooctadecane |

Exploration of Elimination Reactions for Triple Bond Formation

The formation of alkynes through elimination reactions is a fundamental strategy in organic synthesis. This approach is not limited to starting from alkenes but can be applied to any suitable dihaloalkane. The key requirement is the presence of two halogen atoms on adjacent (vicinal) or the same (geminal) carbon atoms. libretexts.orgmasterorganicchemistry.com

The reaction proceeds via a twofold elimination of a hydrogen halide (HX). libretexts.org Strong bases, such as sodium amide (NaNH₂) or potassium hydroxide (KOH), are essential to facilitate this reaction. libretexts.orgmasterorganicchemistry.com The process occurs in a stepwise manner. The first elimination reaction forms a vinylic halide intermediate. libretexts.org A second elimination from this intermediate then generates the alkyne. masterorganicchemistry.com The use of a very strong base like NaNH₂ is often necessary for the second elimination step, particularly for less reactive vinylic halides.

For the synthesis of an internal alkyne like this compound, a suitable precursor would be a 9,10-dihalo-octadecane. The choice of base and reaction conditions can influence the yield and purity of the final product.

Alkyne Synthesis through One-Carbon Homologation Strategies (e.g., Corey–Fuchs reaction for terminal alkynes and its adaptation for internal alkyne precursors)

The Corey-Fuchs reaction is a powerful method for converting aldehydes into terminal alkynes, involving a one-carbon homologation. rsc.orgalfa-chemistry.com The reaction first transforms an aldehyde into a 1,1-dibromoalkene using a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). alfa-chemistry.com This dibromoalkene is then treated with a strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), to generate the terminal alkyne. alfa-chemistry.com

While the classic Corey-Fuchs reaction yields terminal alkynes, its principles can be adapted to synthesize internal alkynes like this compound. researchgate.net This would involve starting with an appropriate aldehyde, such as octanal (B89490) or nonanal. For instance, octanal could be converted to 1,1-dibromo-1-nonene via the Corey-Fuchs protocol. The resulting terminal alkyne, 1-nonyne (B165147), could then be alkylated (as described in section 2.2.1) with a suitable alkyl halide to furnish this compound. Alternatively, a more convergent approach could involve the synthesis of two different alkyne fragments that are later coupled.

Indirect Approaches to this compound Scaffolds

Indirect approaches involve the construction of the this compound carbon skeleton by forming new carbon-carbon bonds, typically by coupling smaller fragments.

Strategies Involving Alkylation of Acetylene (B1199291) Derivatives

A highly effective and versatile method for synthesizing internal alkynes is the alkylation of acetylene or a terminal alkyne derivative. libretexts.org This method relies on the acidity of the terminal alkyne proton, which can be removed by a strong base, such as sodium amide (NaNH₂) or n-butyllithium, to form a potent nucleophile known as an acetylide anion. youtube.comlibretexts.org

This acetylide anion can then react with a primary alkyl halide in a nucleophilic substitution (S_N2) reaction to form a new carbon-carbon bond. youtube.comlibretexts.org To synthesize the symmetrical this compound, one could potentially start with acetylene itself, performing a sequential double alkylation. However, a more controlled and common strategy involves the alkylation of a pre-formed terminal alkyne.

For example, 1-nonyne can be deprotonated with a strong base to form the nonyl-acetylide anion. This anion is then reacted with a 1-halo-nonane (e.g., 1-bromononane) to yield this compound. It is crucial to use primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions in the presence of the strongly basic acetylide anion. libretexts.orgprepchem.com

Table 2: Synthesis of this compound via Alkylation

| Reactant 1 | Reagent 1 | Intermediate | Reactant 2 | Product |

|---|

Multi-step Convergent Synthesis Approaches

Convergent synthesis is a strategy that involves preparing different sections of a complex molecule separately and then joining them together at a later stage. molaid.com For a molecule like this compound, a convergent approach would involve the synthesis of two nine-carbon fragments, which are then coupled.

An example of such an approach could utilize organometallic coupling reactions. For instance, a 9-carbon vinyl or alkynyl organometallic reagent could be coupled with a 9-carbon electrophile. While less direct than the alkylation of a C9 terminal alkyne, convergent strategies can be advantageous for constructing more complex analogs of this compound where different functional groups are required on either side of the alkyne.

Catalytic Systems in this compound Synthesis

The formation of internal alkynes such as this compound is a fundamental transformation in organic chemistry. Catalytic systems, leveraging metals like palladium, rhodium, and ruthenium, are central to achieving this synthesis efficiently. acs.orgresearchgate.net These methods offer significant advantages over stoichiometric reactions by providing pathways with higher atom economy and selectivity. lianerossi.org The primary strategies involve the formation of the carbon-carbon triple bond through cross-coupling reactions or the manipulation of existing functional groups through metathesis, followed by further transformations.

Investigation of Homogeneous Catalysis for Alkyne Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to well-defined active sites at a molecular level. orientjchem.org For the synthesis of internal alkynes, cross-coupling reactions are a prominent and powerful tool. nih.gov

One of the most effective methods for the formation of internal alkynes is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org To synthesize this compound, this could be adapted by coupling a nine-carbon terminal alkyne (1-nonyne) with a nine-carbon alkyl halide (e.g., 1-iodononane). Palladium complexes with phosphine (B1218219) ligands are commonly used to facilitate this transformation. organic-chemistry.org

Another significant area of homogeneous catalysis relevant to the synthesis of long-chain hydrocarbons is olefin metathesis, which utilizes ruthenium-based catalysts such as Grubbs and Hoveyda-Grubbs catalysts. researchgate.neteurjchem.com While self-metathesis of unsaturated fatty acid esters like methyl oleate (B1233923) directly produces the alkene analogue, 9-octadecene (B1240498), this reaction showcases the power of homogeneous catalysts in forming C18 backbones from renewable feedstocks. researchgate.neteurjchem.com The reaction involves the cleavage and reformation of carbon-carbon double bonds. researchgate.net Research on the self-metathesis of methyl oleate using a second-generation Grubbs catalyst has demonstrated the formation of 9-octadecene and dimethyl 9-octadecenedioate. researchgate.neteurjchem.com

| Catalyst | Substrate | Products | Yield (%) | Solvent | Reference |

| Grubbs II Catalyst | Methyl Oleate | 9-Octadecene & Dimethyl 9-octadecenedioate | 51 | Toluene | researchgate.net |

| Grubbs II Catalyst (0.06 mmol) | Methyl Oleate | 9-Octadecene | 30 | None (Neat) | eurjchem.com |

| Grubbs II Catalyst (0.06 mmol) | Methyl Oleate | Dimethyl 9-octadecenedioate | 23 | None (Neat) | eurjchem.com |

| Grubbs II Catalyst (0.18 mmol) | Methyl Oleate | Dimethyl 9-octadecenedioate | 64 | None (Neat) | researchgate.net |

This interactive table summarizes the yields of products from the homogeneous-catalyzed self-metathesis of methyl oleate under various conditions.

Furthermore, rhodium-based homogeneous catalysts have been developed for C-C bond formation reactions, such as the addition of boronic acids to alkynes, which could represent another potential, albeit less direct, route to complex alkyne structures. acs.org

Development of Heterogeneous Catalysts for Selective Triple Bond Introduction

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes due to their ease of separation from the reaction mixture, potential for recycling, and enhanced stability. lianerossi.orgorientjchem.org The development of heterogeneous systems for alkyne synthesis often aims to mirror the high selectivity of their homogeneous counterparts while improving practicality. wikipedia.org

For C-C bond formation via cross-coupling, supported palladium catalysts are the most studied heterogeneous systems. orientjchem.orgwikipedia.org These catalysts typically consist of palladium nanoparticles dispersed on a solid support such as activated carbon, silica (B1680970) (SiO₂), or graphene. orientjchem.orgconicet.gov.ar Such catalysts can be effective for Suzuki and Sonogashira reactions, offering a more sustainable alternative to homogeneous complexes by minimizing metal leaching into the product. orientjchem.orgwikipedia.org The main challenges include lower activity compared to homogeneous catalysts and potential deactivation over time. orientjchem.org

| Catalyst | Reaction Type | Key Features | Advantages | Disadvantages | Reference |

| Pd/reduced Graphene Oxide | Suzuki C-C Coupling | Pd nanoparticles (7±2 nm) on rGO support. | Good recyclability (up to 7 cycles), high efficiency. | Potential for agglomeration and activity loss after multiple cycles. | orientjchem.org |

| Pd-based (General) | Alkyne Semi-hydrogenation | Poisoned Pd catalysts (e.g., Lindlar catalyst). | High selectivity for cis-alkenes from alkynes. | Use of toxic metals (lead), catalyst deactivation. | lianerossi.org |

| Ni@Y (Ni in Zeolite) | Alkyne Hydrogenation | Cationic nickel confined in zeolite pores. | Acts as a "homogeneous-like" heterogeneous catalyst, prevents unwanted side reactions. | Synthesis of the catalyst is complex. | chinesechemsoc.org |

| HG/SiO₂ | Olefin Metathesis | Hoveyda-Grubbs catalyst immobilized on silica. | Stable, highly active, and selective for metathesis of methyl oleate; straightforward catalyst separation. | Lower initial turnover rate compared to the homogeneous equivalent. | conicet.gov.ar |

This interactive table presents a comparative analysis of different heterogeneous catalysts applicable to alkyne synthesis or related transformations.

Recent advancements focus on creating highly selective heterogeneous catalysts by controlling the structure of the active sites at an atomic level. sciopen.com This includes the development of single-atom catalysts and catalysts with specific crystalline facets, which can prevent side reactions like the over-hydrogenation of the triple bond to a double or single bond. sciopen.comacs.org For instance, defective Rh₂S₃ has been shown to be an outstanding heterogeneous catalyst for the stereoselective production of trans-olefins from alkyne hydrogenation, demonstrating a novel mechanism that avoids over-hydrogenation. acs.org

In the context of producing the C18 backbone, heterogeneous metathesis catalysts have also been developed. Hoveyda-Grubbs complexes supported on silica have proven to be stable, active, and selective for the self-metathesis of methyl oleate to produce 9-octadecene and 9-octadecene-1,18-dioate, with the significant advantage of being easily separated from the products. conicet.gov.ar

Advanced Chemical Transformations of 9 Octadecyne

Reaction Mechanisms Involving the Carbon-Carbon Triple Bond

The two π-bonds within the alkyne functional group of 9-octadecyne are the key to its chemical behavior, participating readily in reactions that break these bonds to form new sigma bonds.

Electrophilic Addition: The triple bond of this compound, while electron-rich, is generally less reactive towards electrophiles than the double bond of an alkene due to the more tightly held electrons of the sp-hybridized carbons. chemistnotes.com Nevertheless, it undergoes several characteristic electrophilic addition reactions.

Halogenation: The reaction of this compound with one equivalent of a halogen, such as bromine (Br₂) or chlorine (Cl₂), typically proceeds through a bridged halonium ion intermediate. This mechanism leads to the anti-addition of the two halogen atoms across the triple bond, yielding a (E)-9,10-dihalo-9-octadecene. masterorganicchemistry.com The use of a second equivalent of the halogen results in the formation of a 9,9,10,10-tetrahalooctadecane. masterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to this compound occurs via a vinyl carbocation intermediate. masterorganicchemistry.com Since this compound is a symmetrical alkyne, the initial addition is not regioselective, producing a mixture of (E)- and (Z)-9-halo-9-octadecene. If a second equivalent of HX is added, the reaction proceeds according to Markovnikov's rule, adding the second halogen to the same carbon as the first, resulting in a 9,9-dihalooctadecane. masterorganicchemistry.com

Hydration (Hydroboration-Oxidation): The hydration of internal alkynes like this compound is effectively achieved through a two-step hydroboration-oxidation sequence. This process allows for the controlled addition of water across the triple bond. Treatment with a sterically hindered borane (B79455), such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium, converts this compound into 9-octadecanone (B103580). pearson.comjove.comlibretexts.org The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable ketone form. jove.com

Nucleophilic Addition: Direct nucleophilic attack on the triple bond of unactivated alkynes like this compound is generally unfavorable. The high electron density of the C≡C bond repels nucleophiles. Such reactions typically require the alkyne to be substituted with strong electron-withdrawing groups, which polarize the triple bond and make the carbon atoms more electrophilic. acs.org Therefore, this compound does not readily undergo nucleophilic addition under standard conditions.

Table 1: Electrophilic Addition Reactions of this compound

| Reaction | Reagent(s) | Catalyst/Conditions | Product |

|---|---|---|---|

| Bromination | 1 eq. Br₂ | CCl₄ | (E)-9,10-dibromo-9-octadecene |

| Chlorination | 2 eq. Cl₂ | CCl₄ | 9,9,10,10-tetrachlorooctadecane |

| Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | THF, then aqueous workup | 9-Octadecanone |

Cycloaddition reactions provide a powerful method for constructing cyclic molecules. The triple bond of this compound can participate as a 2π-electron component in these transformations. A notable example is the azide-alkyne cycloaddition. While the well-known copper-catalyzed "click chemistry" is specific to terminal alkynes, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is highly effective for internal alkynes. acs.orgorganic-chemistry.org

The reaction of this compound with an organic azide (B81097) (e.g., benzyl (B1604629) azide) in the presence of a ruthenium catalyst, such as Cp*RuCl(PPh₃)₂, leads to the formation of a fully substituted 1,4,5-trisubstituted-1,2,3-triazole. nih.govcore.ac.uk The mechanism involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the triazole product. organic-chemistry.org This catalytic approach is advantageous as it proceeds under relatively mild conditions and provides access to complex heterocyclic structures that would be difficult to synthesize otherwise. nih.gov Iridium catalysts have also been shown to effectively catalyze the cycloaddition of azides with internal alkynes. organic-chemistry.orgresearchgate.net

The reduction of the triple bond in this compound can be controlled to produce either the corresponding cis-alkene, trans-alkene, or the fully saturated alkane, depending on the chosen catalyst and reaction conditions.

Complete Hydrogenation to Alkane: Catalytic hydrogenation of this compound with hydrogen gas (H₂) over highly active metal catalysts such as platinum (Pt), palladium on carbon (Pd/C), or Raney Nickel results in the complete reduction of the triple bond. libretexts.orglibretexts.org The reaction proceeds through an alkene intermediate, which is immediately reduced further to yield the corresponding alkane, octadecane.

Partial Hydrogenation to cis-Alkene: To stop the hydrogenation at the alkene stage, a "poisoned" or deactivated catalyst is required. The most common is Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline). libretexts.orglibretexts.org The mechanism involves the syn-addition of two hydrogen atoms from the surface of the catalyst to the same face of the alkyne. jove.compressbooks.pub This stereospecificity results exclusively in the formation of the cis-alkene, (Z)-9-octadecene.

Partial Hydrogenation to trans-Alkene: The synthesis of the trans-alkene, (E)-9-octadecene, is achieved through a dissolving metal reduction. libretexts.org This reaction uses sodium or lithium metal dissolved in liquid ammonia (B1221849) at low temperatures. The mechanism involves the single-electron transfer from the sodium metal to the alkyne, forming a radical anion. This intermediate is protonated by ammonia, and a second electron transfer followed by a second protonation occurs. The most stable intermediate is the trans-vinyl radical, which leads to the formation of the trans-alkene as the major product. pressbooks.pub

Table 2: Catalytic Hydrogenation of this compound

| Product | Reagent(s) | Catalyst/Conditions | Stereochemistry |

|---|---|---|---|

| Octadecane | H₂ (excess) | Pd/C, Pt, or Raney-Ni | N/A |

| (Z)-9-Octadecene | H₂ | Lindlar's Catalyst | cis (syn-addition) |

| (E)-9-Octadecene | Na or Li, NH₃ (l) | -78 °C | trans (anti-addition) |

Cycloaddition Reactions with Diverse Reagents

Functionalization and Derivatization Strategies

Beyond simple additions, the triple bond of this compound is a key handle for introducing diverse functional groups and constructing more complex molecular architectures.

The conversion of the alkyne moiety into other functional groups is a cornerstone of synthetic strategy. As discussed previously (Section 3.1.1), the hydroboration-oxidation of this compound is a highly selective method for its conversion into a ketone. The use of a bulky borane reagent like 9-BBN ensures that the reaction stops after the addition of one borane molecule to the triple bond, leading cleanly to the formation of 9-octadecanone after the oxidation step. libretexts.org This transformation is a powerful tool for converting a simple hydrocarbon chain into a molecule with a reactive carbonyl group, opening pathways to a vast range of subsequent reactions.

Cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. While the classic Sonogashira coupling involves a terminal alkyne and an aryl/vinyl halide, related strategies can be used to synthesize or derivatize internal alkynes like this compound. organic-chemistry.org

A significant development has been the extension of Sonogashira coupling to include unactivated alkyl halides. researchgate.netresearchgate.netorganic-chemistry.org This allows for the direct synthesis of internal alkynes. For instance, a molecule with the this compound framework could be constructed by coupling a C8 alkyl halide (e.g., 1-bromooctane) with a C10 terminal alkyne (e.g., 1-decyne) using a palladium/N-heterocyclic carbene catalyst system. This approach provides a modular and convergent route to complex internal alkynes. organic-chemistry.org

Furthermore, derivatives of this compound can be used in other types of cross-coupling reactions. For example, the Corey-House synthesis, which uses a lithium diorganocuprate (Gilman reagent), can couple with vinyl halides. chemistnotes.comlibretexts.org A (Z)-9-halo-9-octadecene, formed from the hydrohalogenation of this compound, could react with a Gilman reagent (e.g., lithium dimethylcuprate) to form a new C-C bond at the vinylic position, with retention of the double bond's stereochemistry. chemistnotes.com This strategy exemplifies how the initial alkyne can be transformed and then used as a scaffold for building even more elaborate molecular structures.

Oxidative Transformations of the Triple Bond

The carbon-carbon triple bond of this compound is susceptible to oxidative cleavage by strong oxidizing agents, leading to the formation of carboxylic acids. This transformation serves as a powerful synthetic tool and a method for structural elucidation. The primary methods for this transformation involve ozonolysis or reaction with potassium permanganate (B83412). libretexts.orgorgoreview.com

Ozonolysis: The reaction of this compound with ozone (O₃), followed by an aqueous workup, results in the complete cleavage of the triple bond. orgoreview.comjove.com The process initially forms an unstable ozonide intermediate, which is subsequently hydrolyzed to yield two molecules of carboxylic acid. jove.com For the symmetrical internal alkyne this compound, this reaction produces two equivalents of nonanoic acid. libretexts.orgopenstax.org

Permanganate Oxidation: A hot, basic solution of potassium permanganate (KMnO₄) can also be used to cleave the triple bond of this compound. libretexts.org The reaction proceeds through an intermediate vicinal diketone (9,10-octadecanedione), which is unstable under the strong oxidizing conditions and is further oxidized, cleaving the carbon-carbon bond between the carbonyl groups. jove.com This process also yields two equivalents of the corresponding carboxylic acid, which exist as carboxylate salts in the basic medium. orgoreview.comjove.com Subsequent acidification protonates the carboxylate anions to give the final nonanoic acid products. jove.com

The predictable nature of these oxidative cleavage reactions makes them reliable for confirming the position of the triple bond within an unknown alkyne structure by identifying the resulting carboxylic acid fragments. jove.com

| Oxidizing Agent | Intermediate | Final Product(s) | Reaction Conditions |

|---|---|---|---|

| 1. Ozone (O₃) 2. Water (H₂O) | Ozonide | Nonanoic acid (2 equiv.) | Reaction with ozone followed by hydrolytic workup. orgoreview.comjove.com |

| 1. Potassium Permanganate (KMnO₄), OH⁻, Δ 2. H₃O⁺ | α-Diketone (9,10-octadecanedione) | Nonanoic acid (2 equiv.) | Hot, basic aqueous KMnO₄ followed by acidic workup. libretexts.orgjove.com |

Reactions with Transition Metal Complexes

The triple bond of this compound provides a site for rich and diverse interactions with transition metals, enabling the formation of distinct metal-alkyne complexes and serving as a substrate in various catalytic cycles.

Formation and Reactivity of Metal-Alkyne Complexes

Transition metals can coordinate to the π-system of the alkyne in this compound to form stable or transient metal-alkyne complexes. The formation of these complexes is a critical initial step in many catalytic transformations. d-nb.info The nature of the interaction can range from a simple π-complex to a more involved oxidative addition, resulting in a metallacyclopropene structure.

A specific example of this reactivity is observed in the rhodium-catalyzed annulation of coumarin-3-carboxylic acids with the closely related internal alkyne, 8-octadecyne. nii.ac.jp In this reaction, a cationic CpRh(III) species (where Cp is pentamethylcyclopentadienyl) coordinates to the substrate, leading to C-H bond cleavage and the formation of a five-membered rhodacycle intermediate. nii.ac.jp This intermediate is a well-defined metal-alkyne complex that subsequently undergoes insertion of the alkyne to drive the catalytic cycle forward. nii.ac.jp The reactivity of such complexes is central to their catalytic function, as the coordinated alkyne is activated toward nucleophilic attack or insertion into metal-carbon bonds. nii.ac.jpnih.gov Similarly, platinum(II) and palladium(II) complexes are known to form stable square-planar complexes with various ligands, which can then interact with unsaturated substrates like alkynes, initiating catalytic processes. researchgate.netresearchgate.netrsc.org

Catalytic Cycles Involving this compound as a Substrate

This compound can participate as a key substrate in several types of transition metal-catalyzed reactions, each defined by a unique catalytic cycle.

Rhodium-Catalyzed Annulation: In the [4+2] annulation of coumarin-3-carboxylic acids, a plausible catalytic cycle involves 8-octadecyne, a close structural analog of this compound. nii.ac.jp The cycle is initiated by the coordination of the coumarin's carboxyl group to the Cp*Rh(III) center. This is followed by a carboxy-directed C-H activation to form a five-membered rhodacycle intermediate. nii.ac.jp The alkyne, 8-octadecyne, then inserts into the rhodium-carbon bond of this intermediate. The cycle concludes with reductive elimination, which forms the final annulated product and regenerates the active cationic Rh(III) catalyst, allowing it to re-enter the cycle. nii.ac.jp

Alkyne Metathesis: Another fundamental catalytic process for internal alkynes is alkyne metathesis, which redistributes the alkyl substituents around the triple bond. wikipedia.org This reaction is typically catalyzed by high-oxidation-state metal alkylidyne complexes of molybdenum or tungsten. d-nb.info The catalytic cycle proceeds through the formation of a metallacyclobutadiene intermediate. wikipedia.orgchemistry-reaction.com For this compound (C₈H₁₇–C≡C–C₈H₁₇), a self-metathesis reaction would be degenerate, producing the starting material. However, in a cross-metathesis reaction with a different internal alkyne (R–C≡C–R'), this compound would yield a mixture of products, including the new unsymmetrical alkyne C₈H₁₇–C≡C–R'. The driving force for these reactions is often the removal of a small, volatile alkyne byproduct. wikipedia.org

| Catalytic Cycle | Metal Center (Example) | Key Intermediates | Key Elementary Steps |

|---|---|---|---|

| Annulation | Rhodium(III) | Rhodacycle | Coordination, C-H Activation, Alkyne Insertion, Reductive Elimination. nii.ac.jp |

| Metathesis | Molybdenum(VI) or Tungsten(VI) | Metal Alkylidyne, Metallacyclobutadiene | [2+2] Cycloaddition, Cycloreversion. wikipedia.orgchemistry-reaction.com |

Ligand Effects on Reaction Pathways and Selectivity

The ligands coordinated to the transition metal center play a crucial role in dictating the outcome of catalytic reactions involving this compound. nih.govnih.gov By modulating the steric and electronic properties of the metal catalyst, ligands can influence reaction rates, substrate scope, and selectivity. nih.govenscm.fr

In the rhodium-catalyzed annulation involving 8-octadecyne, the bulky, electron-donating pentamethylcyclopentadienyl (Cp*) ligand is essential. nii.ac.jpamericanelements.com This ligand stabilizes the high-valent Rh(III) center, preventing unwanted side reactions and promoting the desired catalytic cycle. nii.ac.jp

In other systems, such as palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount. nih.gov Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed.

Steric Effects: Large, bulky ligands can create a sterically hindered environment around the metal center. This can favor the reductive elimination step, increasing catalyst turnover. acs.org It can also be used to control regioselectivity by directing the substrate to bind in a specific orientation.

Electronic Effects: Electron-donating ligands increase the electron density on the metal center, which facilitates the oxidative addition step in many cross-coupling cycles. enscm.fr Conversely, electron-withdrawing ligands can make the metal more electrophilic, which may be beneficial for other steps in a catalytic cycle.

The subtle interplay of these ligand properties allows for the fine-tuning of a catalyst for a specific transformation, enabling challenging reactions to proceed with high efficiency and selectivity. nih.gov

| Ligand Property | Effect on Metal Center | Influence on Catalytic Steps (Examples) | Typical Ligand Examples |

|---|---|---|---|

| Bulky/Sterically Hindered | Creates a crowded coordination sphere. | Promotes reductive elimination; can enhance regioselectivity. acs.org | Tri(tert-butyl)phosphine, Buchwald phosphine ligands. |

| Electron-Donating | Increases electron density on the metal. | Promotes oxidative addition in Pd(0) cycles. enscm.fr | Alkylphosphines, N-Heterocyclic Carbenes (NHCs). |

| Electron-Withdrawing | Decreases electron density on the metal. | Can stabilize anionic intermediates; may favor nucleophilic attack on coordinated substrates. | Triarylphosphines with electron-withdrawing groups (e.g., P(C₆F₅)₃). |

| Chelating/Bidentate | Forms a more rigid and stable complex. | Reduces ligand dissociation, enhancing catalyst stability and often influencing stereoselectivity. acs.org | dppe (1,2-bis(diphenylphosphino)ethane), BINAP. |

Analytical Techniques for Research on 9 Octadecyne

Chromatographic Separations

Chromatographic techniques are fundamental in separating 9-octadecyne from complex mixtures and assessing its purity. These methods are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique for the analysis of volatile and semi-volatile compounds like this compound. caymanchem.comwikipedia.org In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint for identification. The National Institute of Standards and Technology (NIST) maintains a comprehensive library of mass spectra, including that of this compound, which can be used for comparison and confirmation. nist.gov The retention time in the gas chromatograph, combined with the mass spectrum, offers a high degree of confidence in identifying this compound, even in complex matrices. For instance, in the analysis of volatile compounds from various natural sources, GC-MS has been effectively used to identify long-chain hydrocarbons, including derivatives of octadecene, a structural analog of this compound. jppres.comresearchgate.net

Quantification of this compound can be achieved by creating a calibration curve using standards of known concentration. The peak area of the analyte in the chromatogram is directly proportional to its concentration, allowing for accurate determination. caymanchem.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is another crucial separation technique, particularly useful for non-volatile or thermally sensitive compounds, although it is also applicable to compounds like this compound. caymanchem.com HPLC separates components of a mixture based on their affinity for the stationary and mobile phases. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is a common mode for analyzing organic molecules.

HPLC is instrumental in assessing the purity of this compound samples. By analyzing a sample, any impurities will appear as separate peaks in the chromatogram, allowing for their detection and quantification. This is vital for ensuring the quality of the compound for subsequent research or applications. Furthermore, HPLC can be employed to analyze complex mixtures containing this compound and other related compounds, providing a detailed profile of the sample's composition. nih.govekb.eg The technique's versatility allows for the use of various detectors, such as UV-Vis or refractive index detectors, depending on the properties of the analyte and the requirements of the analysis.

Spectroscopic Characterization Methodologies

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, the spectrum would show characteristic signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the alkyl chains. The protons adjacent to the triple bond would have a distinct chemical shift compared to the other alkyl protons.

¹³C NMR: Carbon-13 NMR spectroscopy reveals the number of different types of carbon atoms in the molecule. The carbons of the alkyne triple bond in this compound would exhibit characteristic chemical shifts in a specific region of the spectrum, clearly distinguishing them from the sp³-hybridized carbons of the alkyl chains. This provides definitive evidence for the presence and location of the triple bond. Spectral databases and computational algorithms can assist in predicting and interpreting NMR spectra for compounds like this compound and its derivatives. spectrabase.com

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C9/C10 (Alkyne Carbons) | ~80-90 |

| C8/C11 (Carbons adjacent to alkyne) | ~18-20 |

| Other Alkyl Chain Carbons | ~14-32 |

| Terminal Methyl Carbons (C1/C18) | ~14 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of the Triple Bond

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of chemical bonds in a molecule. umsl.edu They are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The carbon-carbon triple bond (C≡C) of an internal alkyne like this compound gives rise to a characteristic absorption band in the IR spectrum. This stretching vibration typically appears in the range of 2100-2260 cm⁻¹. libretexts.org However, for symmetrical or nearly symmetrical internal alkynes, this peak can be weak or absent in the IR spectrum due to a small or zero change in the dipole moment during the vibration. The NIST WebBook provides reference IR spectra for this compound. nist.gov

Raman Spectroscopy: Raman spectroscopy is often more effective for detecting the C≡C stretch in symmetrical or internal alkynes. umsl.edu The stretching vibration of the triple bond in internal alkynes typically produces a strong signal in the Raman spectrum around 2200-2300 cm⁻¹. researchgate.net This is because the polarizability of the bond changes significantly during the vibration, which is the basis for a Raman signal. This makes Raman spectroscopy a valuable tool for confirming the presence of the alkyne functional group in this compound, especially when the IR absorption is weak. nih.govacs.org

| Spectroscopic Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity for Internal Alkynes |

|---|---|---|---|

| Infrared (IR) Spectroscopy | C≡C Stretch | 2100-2260 | Weak to Absent |

| Raman Spectroscopy | C≡C Stretch | 2200-2300 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₈H₃₄), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (approximately 250.46 g/mol ). nist.gov Electron ionization (EI) is a common method used in MS, which involves bombarding the molecule with high-energy electrons. This process not only ionizes the molecule but also causes it to break apart into smaller, charged fragments.

The fragmentation pattern is reproducible and characteristic of the molecule's structure. The analysis of these fragments can provide valuable information about the arrangement of atoms in this compound. The NIST WebBook contains the electron ionization mass spectrum for this compound, which can be used as a reference for its identification. nist.gov

Advanced hyphenated techniques for complex sample analysis

Integration of GC-MS with other detection systems

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. gu.edu.eg It combines the superior separation capability of Gas Chromatography (GC) with the powerful identification ability of Mass Spectrometry (MS). nih.govrestek.com However, to overcome the limitations of MS in certain applications, such as differentiating isomers with similar fragmentation patterns, integrating the GC-MS system with additional detectors can provide complementary data, leading to more robust and comprehensive analysis. mdpi.comepa.gov

GC-MS/FTIR (Gas Chromatography-Mass Spectrometry/Fourier Transform Infrared Spectroscopy)

The coupling of GC-MS with Fourier Transform Infrared (FTIR) spectroscopy creates a highly effective analytical system for structural elucidation. mdpi.com While GC separates the components of a mixture and MS provides information on the molecular weight and fragmentation patterns, FTIR offers specific details about the functional groups present in a molecule. mdpi.comepa.gov This combination is particularly advantageous for isomer differentiation, where mass spectra can be nearly identical. epa.gov

For this compound, GC-MS analysis would reveal its molecular ion peak and characteristic fragmentation. The addition of an FTIR detector would provide confirmatory evidence by detecting the specific vibrational frequency of the internal alkyne (C≡C) bond. This is a relatively weak but highly characteristic absorption in the infrared spectrum, which would be absent in its alkene or alkane counterparts. This dual-detection approach significantly increases the certainty of identification. epa.gov

Table 1: Expected GC-MS/FTIR Data for this compound

| Analytical Parameter | Expected Result for this compound | Significance |

|---|---|---|

| GC Retention Time | Dependent on column and conditions | Separation from other matrix components |

| Mass Spectrum (MS) | Molecular Ion (M+) at m/z 250.48 | Confirms molecular weight |

| Characteristic fragmentation pattern | Provides structural clues | |

| Infrared Spectrum (FTIR) | ~2230-2100 cm⁻¹ (C≡C stretch) | Confirms presence of the alkyne functional group |

| ~2958-2864 cm⁻¹ (C-H stretch) | Confirms aliphatic nature concawe.eu |

This table is generated based on general principles of spectroscopic analysis for alkynes.

GC-MS/AED (Gas Chromatography-Mass Spectrometry/Atomic Emission Detection)

Another powerful hyphenated setup involves the integration of an Atomic Emission Detector (AED) with a GC-MS system. researchgate.net The AED works by atomizing the compounds eluting from the GC column in a high-energy microwave-induced plasma, which excites the constituent atoms and causes them to produce characteristic emission spectra. acs.org This allows for the determination of the elemental composition of an analyte.

When analyzing a sample for this compound (C₁₈H₃₄), the GC would provide the separation and the MS would suggest the identity based on the mass spectrum. The parallel AED data would simultaneously provide the precise elemental ratio of carbon to hydrogen, confirming the empirical formula. researchgate.net This is exceptionally useful for differentiating this compound from co-eluting compounds that might contain heteroatoms (like oxygen, nitrogen, or sulfur) but have similar retention times and mass spectral features. researchgate.net The ability to obtain elemental composition data makes GC-MS/AED a powerful tool for both target analysis confirmation and the identification of unknown compounds in complex samples. researchgate.nettandfonline.com

Table 2: Complementary Data from GC-MS/AED for this compound Analysis

| Detector | Information Provided | Application to this compound (C₁₈H₃₄) |

|---|---|---|

| Mass Spectrometer (MS) | Molecular mass and fragmentation pattern | Identification based on spectral library matching and interpretation. |

| Atomic Emission Detector (AED) | Elemental composition and stoichiometry | Confirms the presence of only Carbon and Hydrogen and their empirical ratio. researchgate.net |

This table illustrates the complementary nature of MS and AED detectors in a hyphenated system.

Other Multi-Detector Configurations

The versatility of GC allows for coupling with various other detectors in tandem with MS. For instance, a GC effluent can be split to be analyzed simultaneously by a Mass Spectrometer and a Flame Ionization Detector (FID). frontiersin.org While the MS provides identification, the FID offers robust and highly linear quantification for hydrocarbons, a category that includes this compound. frontiersin.org This setup is particularly useful when precise quantification is as critical as positive identification. The combination of data from multiple detectors provides a more complete analytical picture, enhancing the reliability of results for complex sample analysis. frontiersin.org

Natural Occurrence and Biosynthetic Pathways Research

Identification and Isolation from Biological Sources

The identification of 9-Octadecyne from natural sources has been accomplished primarily through modern analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the principal method for its detection and quantification in complex biological mixtures.

This compound has been identified as a component in the extracts of a diverse range of plant species. In a study of Euphorbia prostrata, a weedy herb, GC-MS analysis of an ethyl acetate (B1210297) extract of the whole plant revealed the presence of this compound at a concentration of 0.76%. researchgate.net Similarly, analysis of a methanolic extract from the flowers of Plumeria alba (White Frangipani) showed this compound to be a significant constituent, comprising 14.29% of the total compounds identified. researchgate.net

The compound has also been detected in the rhizome of ginger (Zingiber officinale), where it was identified as a major component in an ethanol (B145695) extract. academicjournals.org Further investigation into the chemical composition of rue (Ruta graveolens) leaf extract also confirmed the presence of this compound. cabidigitallibrary.org In a chemotaxonomic study of Mimosoideae species, this compound was detected in Calliandra haematocephala. researchgate.net

| Plant Species | Plant Family | Plant Part Used | Extraction Solvent | Composition (%) | Reference |

|---|---|---|---|---|---|

| Plumeria alba | Apocynaceae | Flowers | Methanol | 14.29% | researchgate.net |

| Ruta graveolens | Rutaceae | Leaf | Not Specified | 7.41% | cabidigitallibrary.org |

| Calliandra haematocephala | Fabaceae (Mimosoideae) | Leaves | Not Specified | 2.06% | researchgate.net |

| Euphorbia prostrata | Euphorbiaceae | Whole Plant | Ethyl Acetate | 0.76% | researchgate.net |

| Zingiber officinale | Zingiberaceae | Rhizome | Ethanol | Major Compound | academicjournals.org |

Floral scents are complex mixtures of volatile organic compounds (VOCs) that mediate a plant's interaction with its environment. cabidigitallibrary.org this compound has been identified as a component of such floral VOC profiles in certain species.

In a pioneering study of olive (Olea europaea) floral volatiles, this compound was detected using headspace solid-phase microextraction coupled with GC-MS. cabidigitallibrary.orgcabidigitallibrary.orgresearchgate.net Its presence was noted as one of several key aliphatic compounds in the floral scent. cabidigitallibrary.org A detailed analysis of different olive taxa revealed that this compound was one of six crucial VOCs that helped to distinguish Chinese olive varieties from Mediterranean ones. cabidigitallibrary.orgcabidigitallibrary.orgresearchgate.net

Research on the floral VOCs of six Lycoris taxa, a genus of flowering plants in the amaryllis family, also highlighted the significance of this compound. mdpi.com The compound was identified as a key differential aroma component, with its presence being exclusive to Lycoris longituba var. flava. mdpi.com This specific occurrence underscores its potential role in defining the unique scent profile of this particular variety. mdpi.com

| Plant Species | Plant Family | Key Finding | Reference |

|---|---|---|---|

| Olea europaea (Olive) | Oleaceae | Contributes significantly to the separation of Chinese and Mediterranean taxa based on floral VOCs. | cabidigitallibrary.orgcabidigitallibrary.orgresearchgate.net |

| Lycoris longituba var. flava | Amaryllidaceae | Detected exclusively in this taxon, serving as a key differential aroma compound among the studied Lycoris species. | mdpi.com |

Detection of this compound in Plant Extracts

Investigation of Putative Biosynthetic Routes

While the precise biosynthetic pathway leading to this compound has not been fully elucidated, research on the formation of other acetylenic fatty acids and long-chain hydrocarbons provides a foundation for postulating its origins. These compounds are generally derived from fatty acid metabolism. researchgate.netnih.gov

The biosynthesis of this compound is believed to originate from common C18 fatty acids. The introduction of the triple bond at the 9th carbon position is a critical step, likely catalyzed by a specific class of enzymes. The pathway is hypothesized to begin with stearic acid (an 18-carbon saturated fatty acid), which is first converted to oleic acid (an 18-carbon monounsaturated fatty acid with a double bond at the C9 position) by a desaturase enzyme.

The subsequent conversion of the double bond of oleic acid into the triple bond of 9-octadecynoic acid would require an enzyme known as an acetylenase. Studies on the biosynthesis of other acetylenic acids, such as in the moss Ceratodon purpureus, suggest that the formation of a triple bond can involve the formation of a double bond as a discrete intermediate step. nih.gov This acetylenic fatty acid could then potentially undergo decarboxylation to yield the final hydrocarbon, this compound. However, the specific enzymes (acetylenases) responsible for this transformation in the identified plant species have not yet been isolated or characterized.

The detection of this compound in a wide array of phylogenetically diverse plant families—including Oleaceae (Olea), Amaryllidaceae (Lycoris), Apocynaceae (Plumeria), Euphorbiaceae (Euphorbia), and Zingiberaceae (Zingiber)—suggests that the capability to synthesize this compound may have arisen through convergent evolution or has been lost in many plant lineages over time.

Comparative studies have proven its value as a biochemical marker. In the analysis of olive floral volatiles, the relative abundance of this compound, along with other compounds like heptadecane (B57597) and pentadecane, was a key factor in distinguishing the chemical profiles of Chinese versus Mediterranean cultivars. cabidigitallibrary.org Similarly, the highly specific presence of this compound in Lycoris longituba var. flava compared to five other Lycoris taxa demonstrates its utility in differentiating even closely related plant varieties. mdpi.com These findings highlight how comparative biochemistry can leverage specific secondary metabolites to explore genetic and taxonomic relationships.

Enzymatic Transformations Leading to this compound

Ecological and Chemotaxonomic Significance of this compound Presence

The presence of this compound in plants is not merely a biochemical curiosity; it carries significant implications for the plant's interaction with its environment and for its scientific classification.

From a chemotaxonomic standpoint, this compound serves as a valuable chemical marker. Chemotaxonomy uses the chemical constituents of organisms to understand their systematic relationships. The distinct presence or differential abundance of this compound has been successfully used to classify and differentiate between plant taxa. Its role in separating olive cultivars and distinguishing a specific Lycoris variety are clear examples of its chemotaxonomic utility. cabidigitallibrary.orgmdpi.com This demonstrates that unique secondary metabolites can provide a chemical fingerprint for identifying and categorizing plants.

Role of 9 Octadecyne in Chemical Biology and Advanced Materials Research

9-Octadecyne as a Precursor in Complex Molecule Synthesis

The strategic placement of the alkyne group within a long aliphatic chain makes this compound a valuable starting material for constructing a range of complex organic molecules. Its triple bond can be selectively transformed into other functional groups, enabling the synthesis of diverse molecular architectures.

The carbon-carbon triple bond of this compound can be readily hydrogenated to yield both the corresponding alkene and alkane. This positions it as a direct precursor to fundamental C18 fatty acids and their hydrocarbon analogs. For example, the partial hydrogenation of this compound using a poisoned catalyst like Lindlar's catalyst would stereoselectively produce cis-9-octadecene (B1236429) (olefine), the alkene corresponding to oleic acid. Complete hydrogenation over a catalyst such as palladium on carbon yields octadecane, the fully saturated hydrocarbon backbone of stearic acid.

The hydrodeoxygenation (HDO) of stearic acid is a known route to produce octadecane, often proceeding through an octadecanol intermediate which dehydrates to form octadecene before being fully hydrogenated. researchgate.net Similarly, research on the conversion of oleic acid has shown it is first hydrogenated to stearic acid before undergoing further reactions like decarboxylation to produce heptadecane (B57597). researchgate.net These transformations highlight the central role of the C18 backbone in producing valuable long-chain hydrocarbons.

Furthermore, the backbone of C18 unsaturated fatty acids is utilized in metathesis reactions to create other valuable long-chain molecules. The self-metathesis of methyl oleate (B1233923), for example, yields both 9-octadecene (B1240498) and dimethyl 9-octadecenedioate, a C18 α,ω-dicarboxylic acid, which is a monomer for biodegradable polymers. researchgate.netosti.govresearchgate.net This demonstrates the utility of the C18 scaffold, accessible from this compound, in building longer functionalized molecules.

| Starting Material | Reaction | Product | Significance |

|---|---|---|---|

| This compound | Partial Hydrogenation (e.g., Lindlar Catalyst) | cis-9-Octadecene | Alkene analog of oleic acid; precursor for pheromones and polymers. google.com |

| This compound | Complete Hydrogenation (e.g., Pd/C, H₂) | Octadecane | Saturated hydrocarbon backbone of stearic acid; component in fuels. google.comosti.gov |

| cis-9-Octadecene (from this compound) | Self-Metathesis | Dimethyl 9-octadecenedioate | Long-chain α,ω-dicarboxylic acid ester; monomer for polymers. researchgate.netresearchgate.net |

The long, unsaturated hydrocarbon chain is a common structural motif in a class of biologically active molecules known as insect pheromones. Many of these compounds are C12 to C18 alkenes or their oxygenated derivatives. researchgate.net Through controlled synthesis, this compound can serve as a key intermediate for accessing these structures.

For instance, a synthetic route to produce various insect pheromones involves the self-metathesis of 1-decene (B1663960) to create 9-octadecene, which is then cross-metathesized with other molecules to build the final pheromone structure. google.com The synthesis of (Z)-2-methyl-7-octadecene, a component of the nun moth pheromone, has also been reported. mdpi.com A facile synthesis of (S)-14-methyl-1-octadecene, the sex pheromone of the peach leafminer moth, has been achieved through a multi-step process involving C-C bond coupling reactions. mdpi.com Given that cis-9-octadecene is a direct product of this compound reduction, this compound is a viable starting point for these synthetic pathways.

The biosynthesis of some lepidopteran pheromones also points to the importance of this structural backbone, with pathways starting from common fatty acids like alpha-linolenic acid and proceeding through chain elongation and other modifications to produce unsaturated C18 and C19 hydrocarbons. researchgate.net This biological precedent underscores the value of C18 building blocks like this compound in the chemical synthesis of these potent signaling molecules.

Building Block for Long-Chain Fatty Acids and Derivatives

Exploration in Chemical Biology Probes and Tools

The alkyne functional group is a cornerstone of bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The incorporation of an alkyne into a molecule that mimics a biological substrate, such as a fatty acid, creates a powerful chemical reporter for studying complex biological systems.

The structural similarity of this compound to oleic acid makes it an ideal scaffold for creating alkyne-tagged lipid probes. These probes can be fed to cells and incorporated into metabolic and signaling pathways through the cell's own machinery. The alkyne handle then allows for visualization or isolation of the molecules it has been incorporated into. This is typically achieved via a "click chemistry" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). tcichemicals.comunizar.es In these reactions, the alkyne selectively reacts with an azide-bearing reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) to form a stable triazole linkage. tcichemicals.com

Research has demonstrated the utility of this approach using fatty acid analogs with terminal alkynes, such as 17-octadecynoic acid (17-ODYA) and 15-hexadecynoic acid (15-HDYA), to study protein S-palmitoylation. nih.gov While terminal alkynes are often used, the internal alkyne of a this compound-based probe offers a closer structural mimic to the naturally occurring oleic acid (an n-9 fatty acid), which could provide more accurate insights into the specific pathways that metabolize this common lipid. Such probes would enable the direct imaging of phospholipid synthesis and turnover, and the identification of proteins that interact with this specific type of fatty acid. nih.gov

| Probe Name | Structure | Natural Analog | Application |

|---|---|---|---|

| 17-Octadecynoic Acid (17-ODYA) | 18-carbon chain, terminal alkyne | Stearic Acid | Probe for protein palmitoylation and lipid metabolism. nih.gov |

| 15-Hexadecynoic Acid (15-HDYA) | 16-carbon chain, terminal alkyne | Palmitic Acid | Alternative probe for protein palmitoylation. nih.gov |

| 9-Octadecynoic Acid (Hypothetical) | 18-carbon chain, internal alkyne at C-9 | Oleic Acid | Potential probe for studying metabolism and signaling of monounsaturated fatty acids. |

Beyond metabolic labeling, derivatives of this compound can be designed to study specific molecular interactions within the cell. The toxicity of a substance is fundamentally linked to the interaction between the chemical and the molecular pathways within an organism. rsc.org By creating probes that can report on these interactions, researchers can gain mechanistic insights into cellular function and disease.

For example, lipid probes can be synthesized to include both a bioorthogonal handle (like the alkyne) and a photoreactive crosslinking group. nih.gov When introduced into a cell, the lipid part of the probe would bind to its protein partners. Subsequent exposure to UV light activates the photoreactive group, forming a covalent bond between the probe and the interacting protein. The alkyne handle can then be used to "click" on a purification tag (like biotin), allowing for the isolation and identification of the lipid-binding proteins via mass spectrometry. nih.gov

Furthermore, molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the interactions between small molecules and protein targets. researchgate.netnih.gov Derivatives of this compound could be computationally screened against enzymes involved in lipid metabolism or signaling to predict their binding affinity and guide the synthesis of potential inhibitors or modulators. Fluorescently labeled this compound derivatives, analogous to probes developed for other lipids like gangliosides, could also be used for single-molecule imaging to directly observe their interactions with proteins in the membranes of living cells. rsc.org

Design of Alkyne-Tagged Probes for Bioorthogonal Chemistry Applications

Contributions to Materials Science Research

The chemical functionalities of this compound—the reactive internal alkyne and the long, hydrophobic alkyl chain—make it a contributor to materials science, particularly in the areas of polymer synthesis and surface modification.

The alkyne group is a versatile functional handle for surface modification using click chemistry. tcichemicals.comresearchgate.net Surfaces, such as silicon wafers or nanoparticles, can be functionalized with azide (B81097) groups. Subsequent reaction with an alkyne-containing molecule like this compound or its derivatives results in the covalent attachment of the molecule to the surface. researchgate.netcore.ac.uk This method provides a modular and highly efficient way to control the surface chemistry of a material. Attaching the long C18 chain of this compound would dramatically alter the surface properties, rendering it highly hydrophobic. This could be useful in creating water-repellent coatings or specific interfaces for biosensors and molecular electronics. researchgate.net

In polymer science, the copolymer of 1-octadecene (B91540) and maleic anhydride (B1165640) (PMAO) is widely used as an amphiphilic coating to transfer hydrophobic nanoparticles into aqueous solutions. unizar.esacs.orgacs.org The hydrophobic C18 chains of the polymer intercalate with the capping ligands on the nanoparticle surface, while the hydrophilic maleic anhydride groups face the water, providing colloidal stability. unizar.es While this polymer uses the alkene, the principle highlights the utility of the C18 side chain in materials design. A polymer synthesized from a this compound monomer would be expected to have unique properties due to the rigidity of the alkyne in the backbone or the reactivity of alkyne groups in side chains, offering a platform for further functionalization via click chemistry.

Monomer in Polymer Synthesis with Controlled Microstructures

The polymerization of internal alkynes, including long-chain variants like this compound, is a key method for producing substituted polyacetylenes. These polymers are of significant interest due to their conjugated backbones, which can impart unique electronic, optical, and physical properties. The control over the polymer's microstructure—such as molecular weight, polydispersity, and stereochemistry—is crucial for tailoring these properties for specific applications.

Research into the polymerization of disubstituted (internal) acetylenes has revealed that catalyst selection is paramount. Due to the steric hindrance around the triple bond, the number of effective catalyst systems is more limited compared to terminal alkynes. mdpi.com Nevertheless, several advanced catalytic systems have been developed that facilitate the controlled polymerization of these challenging monomers.

Catalytic Systems for Internal Alkyne Polymerization:

Metathesis Polymerization: This method involves the use of transition metal alkylidyne complexes, such as those based on molybdenum (Mo), tungsten (W), or niobium (Nb). beilstein-journals.orgacs.org Schrock-type catalysts, for instance, are high-oxidation-state Mo or W complexes that react with internal alkynes to form a metallacyclobutadiene intermediate, which propagates the polymerization. beilstein-journals.org Niobium(V)-alkylidene complexes have also demonstrated the ability to conduct living polymerizations of various internal alkynes, including 2-hexyne (B165341) and 3-hexyne, yielding polymers with predictable molecular weights and narrow molecular weight distributions (PDI). acs.org The living nature of these polymerizations is often preserved even at elevated temperatures, and the catalyst's activity can be tuned by modifying its ligand sphere. acs.org

Coordination Polymerization: Late transition metals, particularly rhodium (Rh) complexes, are highly effective for the stereoregular polymerization of substituted acetylenes. mdpi.comresearchgate.netkyoto-u.ac.jp These catalysts typically operate through a coordination-insertion mechanism, leading to polymers with a highly stereoregular cis-transoidal conformation. researchgate.net While much of the research has focused on monosubstituted acetylenes, rhodium catalysts have also been employed for the carbozincation of disubstituted acetylenes, indicating their utility in activating internal triple bonds. colab.ws

The ability to control these polymerization processes allows for the synthesis of polymers with precisely defined microstructures. Living polymerization techniques, in particular, enable the creation of block copolymers and end-functionalized polymers. mdpi.comacs.org Furthermore, the choice of catalyst and reaction conditions can dictate the stereochemistry of the resulting polyene backbone, yielding either cis or trans isomers, which significantly influences the polymer's final properties, such as thermal stability and morphology. mdpi.commdpi.com For example, polymers with different stereochemistries (e.g., Z vs. E content) can exhibit distinct thermal properties like glass transition temperature (Tg). researchgate.net

Table 1: Research Findings on the Polymerization of Internal Alkynes

| Catalyst System Type | Specific Catalyst Example | Monomer Type | Controlled Features | Resulting Polymer Properties |

|---|---|---|---|---|

| Niobium-based Metathesis | Nb(CHSiMe3)(NAr)[OC(CF3)3](PMe3)2 |

Internal alkynes (e.g., 2-hexyne, 3-hexyne) | Living polymerization, controlled molecular weight (Mn), low polydispersity (PDI). acs.org | High molecular weight polymers with narrow Mn distribution. acs.org |

| Molybdenum-based Metathesis | [(N(t-Bu)Ar)3Mo≡CCH2CH3] with 2-nitrophenol |

Cyclic internal alkynes | Living ring-opening metathesis polymerization (ROMP), low PDI (1.1). thieme-connect.com | Highly functional, soluble polymers; precursors for graphene ribbons. thieme-connect.com |

| Rhodium-based Coordination | [Rh(nbd)Cl]2 with a base |

Phenylacetylenes (monosubstituted) | Stereoregular polymerization (cis-insertion). mdpi.com | Highly stereoregular polymers with cis-transoidal conformation. researchgate.net |

| Metal-Free Tandem Polymerization | Acetic Acid (AcOH) | Activated internal alkynes, aromatic diamines | Sequence- and structure-controlled polymerization. nih.govresearchgate.net | Polyheterocycles with high molecular weights (up to 69,800 g/mol) and yields. nih.gov |

Role in the Development of Advanced Lubricants and Surfactants (indirectly, as an alkyne analogue to alkenes used in such applications)

While direct application of this compound in commercial lubricants and surfactants is not widespread, its structural similarity to its alkene counterpart, octadecene, makes it a relevant model for research and development in this area. Long-chain hydrocarbons like 1-octadecene are established precursors for synthetic lubricants and surfactants. cymitquimica.comatamanchemicals.comalibaba.comnih.govlookchem.com The long C18 alkyl chain provides the necessary hydrophobicity (lipophilicity), a key feature for both lubricant base oils and the "tail" of surfactant molecules.

The primary difference lies in the central functional group: the alkyne (C≡C) in this compound versus the alkene (C=C) in 9-octadecene. This substitution has significant chemical implications.

Chemical Properties and Potential Advantages:

Reactivity and Functionalization: The carbon-carbon triple bond is a highly versatile functional group that can undergo a wide array of chemical transformations not readily available to alkenes. sigmaaldrich.com This includes hydration to form ketones, oxidation to carboxylic acids, and participation in click chemistry reactions. libretexts.orgmdpi.com This versatility allows this compound to serve as a platform for synthesizing novel lubricant additives or surfactant head groups. For instance, the internal alkyne could be hydrated to produce a long-chain ketone, which can then be further modified to create additives with specific properties like improved thermal stability or detergency. libretexts.orgmdpi.com

Structural Rigidity: The linear geometry of the alkyne bond introduces a rigid segment into the C18 chain, which is absent in the more flexible alkene. This rigidity can influence the packing behavior of molecules at surfaces, a critical factor in both lubrication film formation and surfactant self-assembly into micelles.

Polarity: The C≡C triple bond is more polarizable than a C=C double bond, which could enhance intermolecular interactions and the adsorption of molecules onto metal surfaces, a desirable trait for anti-wear and friction-modifying lubricant additives. yashoindustries.com

Isomerization Potential: Through the "alkyne zipper" reaction, an internal alkyne like this compound can be isomerized to its terminal analogue, 1-octadecyne. mdpi.com Terminal alkynes are exceptionally useful building blocks in organic synthesis, providing a reactive handle at the end of the long alkyl chain for creating a wide variety of functional materials. mdpi.com

The alkene 1-octadecene is used to produce specialty chemicals, including surfactants and lubricant additives. cymitquimica.comontosight.ai By analogy, this compound offers a pathway to similar molecules but with potentially different performance characteristics derived from the unique chemistry of the alkyne group. For example, long-chain internal olefins are key intermediates in the production of sulfonated surfactants for enhanced oil recovery. google.com A similar sulfonation process applied to this compound or its derivatives could yield novel surfactant structures.

Table 2: Comparative Properties of C18 Hydrocarbon Functional Groups

| Property | Alkane (Octadecane) | Alkene (9-Octadecene) | Alkyne (this compound) |

|---|---|---|---|

| Functional Group | C-C Single Bond | C=C Double Bond | C≡C Triple Bond |

| Geometry | Tetrahedral (sp³) | Trigonal Planar (sp²) | Linear (sp) |

| Reactivity | Low (inert) | Moderate (undergoes addition, polymerization, metathesis). atamanchemicals.com | High (undergoes addition, hydration, oxidation, coupling, metathesis). sigmaaldrich.com |

| Polarity | Non-polar | Slightly more polar than alkane | More polar and polarizable than alkene. |

| Potential Role | Base oil component. nih.gov | Precursor for lubricants, surfactants, and polymers. atamanchemicals.comlookchem.com | Precursor for specialized functional additives and novel polymer backbones. mdpi.comresearchgate.net |

Computational and Theoretical Studies of 9 Octadecyne

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to measure experimentally. For 9-octadecyne, these methods can elucidate its electronic characteristics, conformational possibilities, and spectroscopic signatures.

Electronic Structure Investigations (e.g., using Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netrsc.org It focuses on the electron density as the fundamental variable, providing a computationally feasible approach even for larger molecules like this compound. mdpi.com

An analysis of this compound's electronic structure via DFT would reveal key features:

Electron Density Distribution: The highest electron density is concentrated around the C≡C triple bond, making it the most reactive site for electrophilic additions. The long alkyl chains on either side of the alkyne functionality would exhibit electron density typical of saturated hydrocarbons.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For an internal alkyne, the HOMO is typically associated with the π-orbitals of the triple bond. The energy gap between the HOMO and LUMO indicates the molecule's chemical reactivity and stability.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom. mdpi.com In this compound, the sp-hybridized carbons of the alkyne group would have a slightly different charge compared to the sp3-hybridized carbons of the alkyl chains, influencing how the molecule interacts with catalysts and other reactants.

Studies on other internal alkynes using DFT provide a strong basis for these expectations. For example, detailed molecular orbital analyses have been performed on rhodium-alkyne complexes to understand their electronic structure and stability. rsc.org

Conformational Analysis and Energy Landscapes

While the carbon-carbon triple bond in this compound is rigid and prevents rotation, the two long alkyl chains (an octyl group and a heptyl group) are highly flexible. Rotation around the numerous carbon-carbon single bonds allows the molecule to adopt a vast number of different spatial arrangements, or conformers.

Computational methods can be used to perform a conformational analysis and map the potential energy landscape of this compound. This involves:

Systematic Search: Algorithms systematically rotate bonds to generate thousands of possible conformers.

Energy Minimization: The geometry of each conformer is optimized to find its lowest energy state.

Energy Ranking: The conformers are ranked by their relative energies to identify the most stable, low-energy structures.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting spectroscopic data, which aids in structure verification and analysis. chemaxon.comrsc.org For this compound, DFT can be used to predict key spectroscopic features, particularly its NMR and IR spectra.

NMR Spectroscopy: The prediction of 13C and 1H NMR chemical shifts is a common application of DFT. arxiv.orgmdpi.com By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated. This is particularly useful for assigning the signals of the two sp-hybridized carbons of the alkyne group, which have characteristic chemical shifts. Studies on other alkynes have shown that DFT methods can predict 13C NMR shifts with a high degree of accuracy. acs.org

Vibrational (IR and Raman) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. acs.org For this compound, a key feature would be the C≡C stretching frequency, which appears in a characteristic region of the IR and Raman spectra. The calculated spectrum can be compared with experimental data to confirm the molecule's structure.

The table below illustrates the type of data that can be generated from DFT calculations for the prediction of 13C NMR chemical shifts in this compound, based on typical values for internal alkynes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for understanding how chemical reactions occur. By simulating reaction pathways, chemists can identify intermediates, calculate energy barriers, and gain a deeper understanding of what controls a reaction's outcome.

Transition State Analysis of this compound Transformations

Any chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the structure and energy of this transition state is key to understanding the reaction's kinetics. Computational methods like the nudged elastic band (NEB) or dimer methods are employed to locate these saddle points on the potential energy surface. mdpi.com

For this compound, transition state analysis could be applied to various reactions, such as:

Hydrogenation: Modeling the addition of hydrogen across the triple bond would involve locating the transition state for the transfer of hydrogen atoms from a catalyst surface to the alkyne carbons.

Halogenation: The addition of bromine (Br₂) would proceed through a cyclic bromonium ion intermediate, and the transition states leading to and from this intermediate could be modeled.

Isomerization: The transformation of the alkyne to other isomers, such as an allene, can be studied computationally. mdpi.com